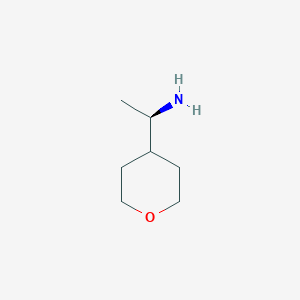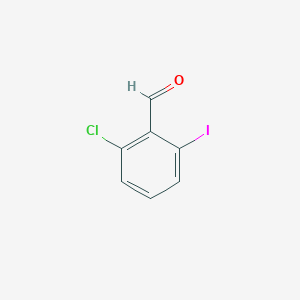
2-Chloro-6-iodobenzaldehyde
Vue d'ensemble
Description
2-Chloro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H4ClIO. It has a molecular weight of 266.47 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-iodobenzaldehyde is1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H . This indicates that the compound has a benzene ring with chlorine and iodine substituents at the 2nd and 6th positions respectively, and a formyl group at the 1st position . Physical And Chemical Properties Analysis
2-Chloro-6-iodobenzaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Catalysis
Precursor for Catalysts : 2-Chloro-6-iodobenzaldehyde is used in the synthesis of fluorous Schiff base, which is then cyclopalladated to create highly effective catalyst precursors for Heck reactions. This research highlights the use of 2-Chloro-6-iodobenzaldehyde derivatives in developing catalysts with high turnover numbers (Rocaboy & Gladysz, 2002).
Palladium Nanoparticle Pathways : Another application in catalysis involves the formation of palladacycles from derivatives of 2-Chloro-6-iodobenzaldehyde, which are used as precursors for highly active Heck and Suzuki catalysts. These catalysts are thought to operate through palladium nanoparticle pathways (Rocaboy & Gladysz, 2003).
Synthesis
Synthesis of Benzaldehydes : 2-Chloro-6-iodobenzaldehyde is used in the preparation of various substituted benzaldehydes. It serves as a key intermediate in multi-step synthesis processes to produce different benzaldehyde derivatives (Daniewski et al., 2002).
Construction of Polysubstituted Amino-Indenones : This compound is also used in annulation reactions with ynamides to create rare polysubstituted amino-indenones, demonstrating its role in complex organic syntheses (Golling et al., 2022).
Environmental Applications
Wastewater Treatment : In environmental science, derivatives of 2-Chloro-6-iodobenzaldehyde, such as 2-Chloro-6-fluorobenzaldehyde, have been studied for their role in wastewater treatment. Research shows that specific resins can be used to remove contaminants derived from such compounds in manufacturing wastewater (Xiaohong & Hangzhou Ltd, 2009).
Safety And Hazards
2-Chloro-6-iodobenzaldehyde is considered hazardous. It is toxic if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Orientations Futures
While specific future directions for 2-Chloro-6-iodobenzaldehyde are not mentioned in the available resources, it’s worth noting that halogenated benzaldehyde derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Therefore, future research could potentially focus on exploring new synthetic routes and applications for this compound.
Propriétés
IUPAC Name |
2-chloro-6-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVAUFKPOPUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730682 | |
| Record name | 2-Chloro-6-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodobenzaldehyde | |
CAS RN |
51738-07-9 | |
| Record name | 2-Chloro-6-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

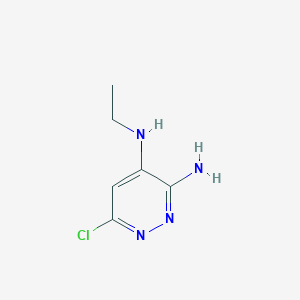
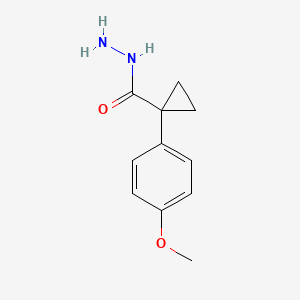
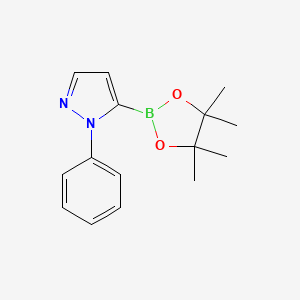
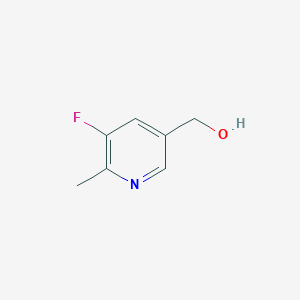
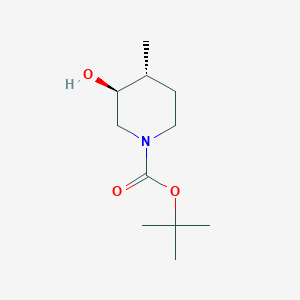
![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)
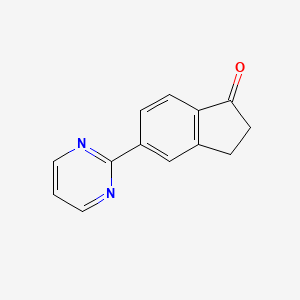
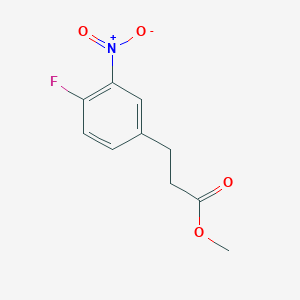
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)

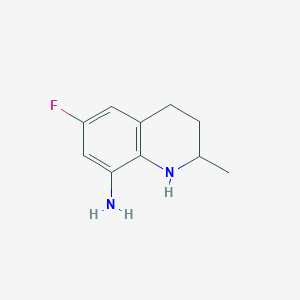
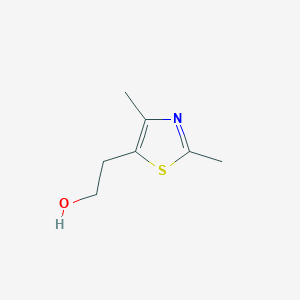
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
